2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol
Description
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-12-6-7-13(15(20)8-12)16-14(9-18-19-16)10-2-4-11(17)5-3-10/h2-9,20H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGVQCLVXCCSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable reaction conditions . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with pyrazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The presence of the chlorophenyl group enhances the compound's interaction with cellular targets, potentially leading to improved efficacy against cancer cells .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell walls and inhibition of essential metabolic pathways. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which play critical roles in inflammatory responses. Such activities indicate potential applications in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of 2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes:
- Formation of the Pyrazole Ring : This is achieved through condensation reactions involving hydrazine derivatives.
- Substitution Reactions : The introduction of the chlorophenyl and methoxy groups can be accomplished through electrophilic aromatic substitution or nucleophilic substitution methods.
- Final Modifications : Additional steps may involve protecting groups or further functionalization to enhance solubility or bioactivity.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were tested for their anticancer activity against various cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of similar pyrazole compounds revealed that modifications at specific positions significantly influenced their activity. The incorporation of halogen substituents, such as chlorine, was found to enhance antibacterial potency due to increased lipophilicity and improved membrane penetration .
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cAMP-dependent protein kinase, affecting various cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Biological Activity
The compound 2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol (CAS Number: 220897-76-7) is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, summarizing findings from various studies, including its anti-inflammatory, anticancer, and antibacterial properties.
The chemical structure of this compound is characterized by its unique pyrazole ring and methoxy phenolic group. The molecular formula is , with a molecular weight of 373.790 g/mol. Key physical properties include:
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 538.8 ± 60.0 °C
- Flash Point : 279.7 ± 32.9 °C
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a study on related pyrazole derivatives demonstrated their ability to inhibit nitric oxide production in LPS-stimulated microglial cells, suggesting potential neuroprotective effects against neuroinflammatory conditions such as Parkinson's disease .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Pyrazole derivatives are known to induce apoptosis in cancer cells through several mechanisms, including the modulation of cell cycle regulators and the activation of caspases. For example, derivatives with similar structures have shown promising results in inhibiting tumor growth in vitro and in vivo models, primarily through the targeting of specific signaling pathways involved in cancer progression .
Antibacterial Activity
The antibacterial efficacy of pyrazole derivatives has also been documented. Studies have reported that these compounds can exhibit inhibitory effects against various bacterial strains by disrupting bacterial cell wall synthesis and function. The exact mechanisms often involve the inhibition of key enzymes necessary for bacterial survival .
Data Summary Table
Case Studies
- Neuroprotective Effects : A case study involving a pyrazole derivative similar to our compound showed that it reduced microglial activation and subsequent neuroinflammation in an animal model of Parkinson's disease. The treatment resulted in improved behavioral outcomes and protection against dopaminergic neuron loss .
- Anticancer Evaluation : Another study investigated the effects of pyrazole derivatives on various cancer cell lines, revealing that they significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
- Antibacterial Testing : A series of tests conducted on synthesized pyrazole compounds indicated effective antibacterial activity against Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .
Comparison with Similar Compounds
Key Functional Groups
- Pyrazole Ring : A five-membered heterocycle with two nitrogen atoms, contributing to hydrogen bonding and π-π stacking interactions.
- 4-Chlorophenyl Substituent : Enhances lipophilicity and influences electronic properties via the electron-withdrawing chlorine atom.
- 5-Methoxyphenol: The phenolic hydroxyl group provides acidity (pKa ~10), while the methoxy group increases lipophilicity compared to unsubstituted phenol.
Comparison with Structurally Similar Compounds
Substituent Variation on the Phenol Ring
A. 2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol (CAS: 876950-42-4)
- Structural Difference: Fluorine replaces the methoxy group at the phenol’s 5-position.
- Bioactivity: Fluorinated analogs often exhibit enhanced metabolic stability and receptor binding .
B. 2-[4-(2-Bromophenoxy)-1H-pyrazol-5-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol (CAS: 879434-77-2)
Pyrazole Core Modifications
A. Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate
B. 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one
Bioactive Heterocyclic Hybrids
A. Thiazole-Pyrazole Hybrid (IC₅₀ = 6.2 μM)
- Structure : Combines pyrazole with a thiophene-thiazole system.
- Activity: Demonstrates superoxide inhibition comparable to allopurinol, attributed to radical scavenging by the thiazole sulfur .
B. 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)quinazolin-4(3H)-one
- Structural Difference: Isoxazoline and quinazolinone moieties.
- Activity : Potent antihypertensive agent via α1-adrenergic blockade, similar to prazosin .
Data Tables
Table 1: Substituent Effects on Phenolic Derivatives
*Calculated using Crippen’s method (estimated).
Table 2: Comparative Bioactivity of Pyrazole Derivatives
Computational Modeling :
Q & A
Basic: How can the synthesis of 2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol be optimized for higher yield and purity?
Methodological Answer:
Optimization requires systematic variation of reaction parameters. Key factors include:
- Precursor selection : Use 1-(2-hydroxyphenyl)-3-(4-substituted aryl)propane-1,3-dione derivatives as intermediates, as demonstrated in pyrazole synthesis .
- Catalyst choice : Employ acid or base catalysts (e.g., acetic acid or KOH) to enhance cyclization efficiency.
- Temperature control : Maintain temperatures between 80–100°C to balance reaction rate and byproduct formation .
- Purification steps : Use column chromatography with silica gel and ethyl acetate/hexane mixtures for isolation .
Basic: What crystallographic parameters are critical for characterizing this compound via X-ray diffraction?
Methodological Answer:
Key parameters include:
- Unit cell dimensions (a, b, c, α, β, γ) and space group symmetry (e.g., monoclinic P2₁/c) to define crystal packing .
- Hydrogen-bonding geometry : Analyze D–H···A distances and angles to understand intermolecular interactions .
- Thermal displacement parameters (Ueq) : Assess atomic vibration/disorder to validate structural refinement .
- Data-to-parameter ratio : Aim for >14:1 to ensure model reliability, as seen in related pyrazole derivatives .
Advanced: How can contradictions in reported bioactivity data (e.g., antibacterial vs. anti-inflammatory) be resolved?
Methodological Answer:
- Assay standardization : Compare experimental conditions (e.g., bacterial strains, cell lines, or in vivo models) across studies .
- Dose-response analysis : Validate activity at multiple concentrations to rule out false positives from cytotoxicity.
- Structural analogs : Test derivatives with modified substituents (e.g., chloro vs. methoxy groups) to isolate pharmacophores .
Basic: How to design experiments to evaluate the compound’s potential anti-inflammatory or antimicrobial activity?
Methodological Answer:
- In vitro assays : Use LPS-induced RAW 264.7 macrophages for anti-inflammatory testing (measure TNF-α/IL-6 levels) .
- Antimicrobial screening : Apply broth microdilution (CLSI guidelines) against Gram-positive/negative strains .
- Control compounds : Include reference drugs (e.g., diclofenac for anti-inflammatory, ciprofloxacin for antimicrobial) .
Advanced: What methodologies are recommended for studying synergistic effects with other bioactive compounds?
Methodological Answer:
- Checkerboard assay : Determine fractional inhibitory concentration (FIC) indices to quantify synergy .
- Computational modeling : Use molecular docking to predict binding interactions at shared targets (e.g., COX-2 or bacterial enzymes).
- In vivo validation : Test combinations in animal models with pharmacokinetic monitoring to assess bioavailability .
Advanced: How can computational methods like molecular docking or dynamics enhance understanding of its mechanism?
Methodological Answer:
- Target selection : Prioritize proteins with structural homology to known pyrazole targets (e.g., COX-2, DNA gyrase) .
- Docking protocols : Use AutoDock Vina with Lamarckian GA for ligand flexibility; validate with crystallographic poses .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions.
Advanced: How to validate structural data consistency across independent crystallographic studies?
Methodological Answer:
- R-factor comparison : Ensure R < 0.08 and wR < 0.25 for high-resolution datasets .
- Overlay analysis : Superpose CIF files (e.g., using Mercury) to check for conformational discrepancies .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., π-π stacking, H-bonding) to confirm packing motifs .
Advanced: What experimental designs are suitable for stability studies under varying pH and temperature?
Methodological Answer:
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C.
- Analytical monitoring : Use HPLC-PDA to track degradation products; optimize method with C18 columns and acetonitrile/water gradients .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions.
Advanced: How to establish structure-activity relationships (SAR) for substituents like chloro and methoxy groups?
Methodological Answer:
- Synthetic diversification : Prepare analogs with substituent variations (e.g., 4-fluorophenyl, 3-methoxyphenyl) .
- Bioactivity profiling : Test analogs in parallel assays (e.g., antimicrobial IC₅₀, anti-inflammatory % inhibition) .
- QSAR modeling : Use MLR or CoMFA to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .
Basic: What analytical methods are recommended for purity assessment and quantification?
Methodological Answer:
- HPLC-DAD/MS : Use reverse-phase C18 columns with methanol:water (70:30) mobile phase; monitor λ = 254 nm .
- Elemental analysis : Verify %C, %H, %N within ±0.4% of theoretical values .
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to confirm absence of impurities .
Advanced: What strategies are effective for in vitro and in vivo toxicity profiling?
Methodological Answer:
- In vitro cytotoxicity : Use MTT assay on HEK-293 or HepG2 cells; calculate selectivity index (IC₅₀ bioactivity/IC₅₀ toxicity) .
- In vivo acute toxicity : Follow OECD 423 guidelines; administer graded doses (5–2000 mg/kg) to rodents with 14-day observation.
- Genotoxicity screening : Perform Ames test (TA98/TA100 strains) to assess mutagenic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
